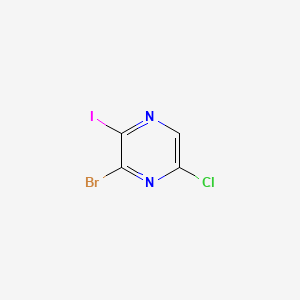
Tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate is an organic compound characterized by a complex structure that includes a tert-butyl ester, a chlorophenyl group, and a formyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzene and an appropriate alkylating agent.
Formylation: The formyl group can be added through a Vilsmeier-Haack reaction, which involves the use of a formylating reagent such as DMF and POCl₃.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions, such as with amines to form anilines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Tert-butyl 4-(4-chlorophenyl)-3-carboxy-1-methylcyclohex-3-ene-1-carboxylate.
Reduction: Tert-butyl 4-(4-chlorophenyl)-3-hydroxymethyl-1-methylcyclohex-3-ene-1-carboxylate.
Substitution: Tert-butyl 4-(4-aminophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug development due to its structural complexity and functional groups.
- Investigated for its biological activity, including potential anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and resins.
- Employed in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- Tert-butyl 4-(4-fluorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate.
- Tert-butyl 4-(4-bromophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate.
- Tert-butyl 4-(4-methylphenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate.
Comparison:
Fluorophenyl Derivative: May exhibit different reactivity due to the electron-withdrawing nature of fluorine.
Bromophenyl Derivative: Likely to have higher reactivity in substitution reactions due to the larger atomic radius of bromine.
Methylphenyl Derivative: Expected to have different steric and electronic properties, potentially affecting its biological activity.
Tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclo
Properties
Molecular Formula |
C19H23ClO3 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C19H23ClO3/c1-18(2,3)23-17(22)19(4)10-9-16(14(11-19)12-21)13-5-7-15(20)8-6-13/h5-8,12H,9-11H2,1-4H3 |
InChI Key |
JHIZGWLHOINSTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


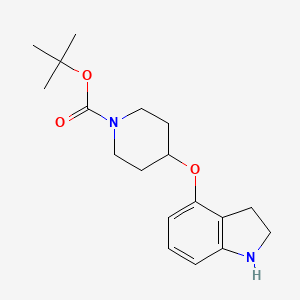
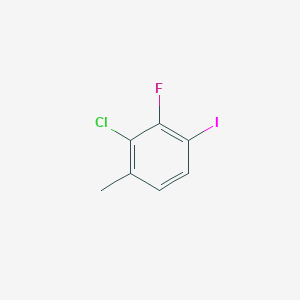
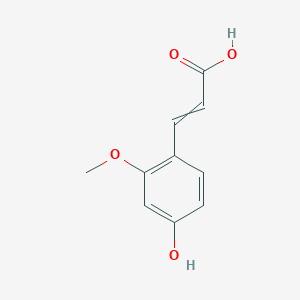
![(2R)-2-{[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B15359747.png)

![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoate](/img/structure/B15359758.png)
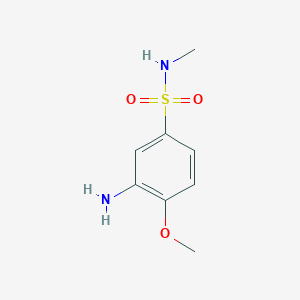
![4-Amino-5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one](/img/structure/B15359774.png)
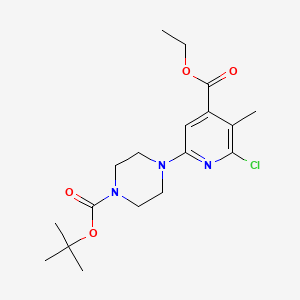

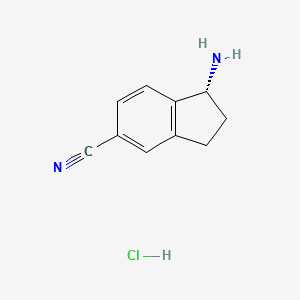
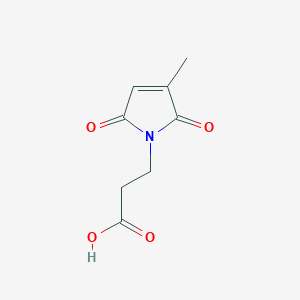
![6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B15359795.png)
